N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide
Description
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a 2-phenyl ring, and a thiophene-2-carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, often serving as a backbone in drug discovery due to its structural rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions.
Properties
Molecular Formula |
C19H15N3OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-9-10-16-20-17(14-6-3-2-4-7-14)18(22(16)12-13)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23) |
InChI Key |
YRYQKCJKDOCJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CS3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaH, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit COX-2, an enzyme involved in inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Core Structure Variations
- Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine: The compound (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () shares a similar synthesis route (condensation) but differs in its pyrimidine core.
- Imidazo[4,5-b]pyridine Derivatives: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (), a dietary mutagen, highlights the impact of amino substituents and ring fusion on carcinogenicity. The target compound lacks an amino group, which may reduce DNA adduct formation and genotoxicity .
Substituent Effects
Thiophene Carboxamide vs. Benzamide :
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide () replaces the thiophene carboxamide with a trifluoromethyl benzamide. The trifluoromethyl group enhances lipophilicity and metabolic resistance, whereas the thiophene moiety may confer stronger electron-withdrawing effects, influencing target binding .Methyl Substitution :
The 6-methyl group in the target compound likely improves metabolic stability by sterically hindering oxidative degradation, a feature absent in unmethylated analogs like the Schiff base derivative from .
Physicochemical Properties
- Thiophene carboxamide derivatives generally exhibit moderate solubility in polar aprotic solvents, advantageous for formulation .
Table 1: Comparative Analysis of Structural and Functional Attributes
Biological Activity
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine class, characterized by its unique structural features. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent antimicrobial properties. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi.
In Vitro Studies:
- The compound displayed minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.5 μg/mL against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm), indicating strong antimicrobial potential .
In Vivo Studies:
- Despite promising in vitro results, in vivo studies revealed limited efficacy due to rapid metabolism and short half-life (<10 minutes) when tested in mouse models . This suggests that while the compound is effective in controlled laboratory settings, its application in living organisms may require further optimization.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms.
Case Studies:
- Cell Line Studies: In vitro assays demonstrated that the compound inhibited cell growth in human cancer cell lines with IC50 values in the nanomolar range, suggesting strong antiproliferative activity.
- Mechanism of Action: The proposed mechanism involves targeting specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo[1,2-a]pyridine core can significantly influence its pharmacological properties.
| Substitution Position | Modification Type | Effect on Activity |
|---|---|---|
| C6 | Phenyl group | Enhanced antibacterial activity |
| C3 | Methoxy group | Increased solubility and potency |
| C5 | Halogen substitution | Improved selectivity for cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
